2-Chloro-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2-Chloro-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic organic compound characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chloro group and a trifluoroethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrimidine derivatives and suitable reagents under controlled conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using reagents such as 2,2,2-trifluoroethyl iodide in the presence of a base like potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using standard reagents like potassium permanganate (KMnO₄) for oxidation or sodium borohydride (NaBH₄) for reduction.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., K₂CO₃), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., KMnO₄, H₂O₂), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄), solvents (e.g., ethanol, THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation might produce a corresponding ketone or aldehyde.
Scientific Research Applications
2-Chloro-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoroethyl groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the trifluoroethyl group, which may result in different biological activities.
7-(2,2,2-Trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine: Lacks the chloro group, affecting its reactivity and interactions.
2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Substituted with a methyl group instead of a trifluoroethyl group, leading to different chemical properties.
Uniqueness
2-Chloro-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both the chloro and trifluoroethyl groups, which confer distinct chemical and biological properties. These substitutions can enhance its stability, reactivity, and specificity in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-chloro-7-(2,2,2-trifluoroethyl)pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N3/c9-7-13-3-5-1-2-15(6(5)14-7)4-8(10,11)12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXLXUZLCSFSPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC(=NC=C21)Cl)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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